Product packaging for 6-Chloro-3-methylbenzofuran(Cat. No.:CAS No. 30343-35-2)

6-Chloro-3-methylbenzofuran

Cat. No.: B3031391
CAS No.: 30343-35-2
M. Wt: 166.6 g/mol
InChI Key: HYJFWCVQJOZCDT-UHFFFAOYSA-N
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Description

6-Chloro-3-methylbenzofuran (CAS 30343-35-2) is an organochlorine compound with the molecular formula C9H7ClO and a molecular weight of 166.60 g/mol . This compound belongs to the benzofuran class of heterocyclic scaffolds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . Benzofuran derivatives are extensively investigated in organic synthesis and drug discovery for their potential therapeutic applications, including as anti-cancer, anti-microbial, and anti-inflammatory agents . The specific structural features of this compound—comprising a fused benzene and furan ring system with chloro and methyl substituents—make it a valuable intermediate for chemical synthesis and structure-activity relationship (SAR) studies . Researchers utilize this scaffold to develop novel derivatives, such as benzofuran-indole hybrids and other functionalized compounds, which have shown promising activity in various biological assays . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO B3031391 6-Chloro-3-methylbenzofuran CAS No. 30343-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJFWCVQJOZCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576214
Record name 6-Chloro-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30343-35-2
Record name 6-Chloro-3-methyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Methodologies for 6 Chloro 3 Methylbenzofuran and Its Precursors

Precursor Synthesis Routes for 6-Chloro-3-methylbenzofuran Scaffolds

The construction of the this compound molecule relies on the availability of appropriately substituted precursors. The synthesis of these building blocks, particularly chlorinated hydroxyacetophenones and derivatized methylbenzofurans, is a critical first step.

Synthesis of Chlorinated Hydroxyacetophenones as Building Blocks

Chlorinated hydroxyacetophenones are crucial intermediates in the synthesis of more complex organic molecules, including the benzofuran (B130515) core.

A primary method for synthesizing these precursors is through the Fries rearrangement of parachlorophenol acetate. In this reaction, parachlorophenol is first acetylated, and the resulting ester undergoes a Lewis acid-catalyzed rearrangement to yield 5-chloro-2-hydroxyacetophenone. patsnap.com Another approach involves the direct chlorination of hydroxyacetophenones. For instance, 3'-hydroxyacetophenone (B363920) can be chlorinated using agents like sulfuryl chloride to produce 2-chloro-3'-hydroxyacetophenone. google.com The choice of solvent and reaction conditions is crucial to control selectivity and minimize byproducts. google.comgoogle.com

Starting MaterialReagent(s)ProductReference(s)
p-Chlorophenol acetateAnhydrous aluminum trichloride5-Chloro-2-hydroxyacetophenone patsnap.com
3'-HydroxyacetophenoneSulfuryl chloride2-Chloro-3'-hydroxyacetophenone google.com

Derivatization of Methylbenzofuran Intermediates

The functionalization of methylbenzofuran serves as another strategic route to access precursors for more complex derivatives. Regioselective modifications are key to introducing the desired substituents at specific positions on the benzofuran ring. For example, the C-6 methyl group of 6-methylbenzofuran (B97374) can be targeted for derivatization.

Classical derivatization strategies for phenol (B47542) fragments, which are structurally related to the benzofuran core, often involve modifying the phenolic hydroxyl group or introducing specific groups onto the aromatic ring through various reactions. rhhz.net These strategies can be adapted for methylbenzofuran intermediates.

Cyclization Reactions in this compound Synthesis

The formation of the benzofuran ring system is the cornerstone of synthesizing this compound. This is typically achieved through cyclization reactions of appropriately substituted precursors.

Regioselective Benzofuran Ring Closure Approaches

The regioselectivity of the cyclization reaction is paramount to ensure the formation of the desired isomer. One common strategy involves the reaction of a substituted phenol with an α-haloketone. For instance, the reaction of a chlorophenol with a haloketone can lead to the formation of a benzofuran ring. The regiochemical outcome can often be controlled by the reaction conditions and the nature of the substituents on the starting materials. researchgate.netnih.gov

A study on the reaction of 3-hydroxy-2-pyrones with nitroalkenes demonstrated a regioselective synthesis of benzofuranones, which can be further converted to substituted benzofurans. nsf.gov This method allows for programmable substitution at various positions of the benzofuran core. nsf.gov Another approach involves the intramolecular Aldol condensation of ortho-hydroxy acetyl aryloxyketones, where the phenoxide ion promotes the cyclization. researchgate.net The ratio of linear to angular isomers can be influenced by the reaction conditions and the substrate structure. researchgate.net

Tandem Oxidative Coupling and Cyclization Strategies for Benzofurans

Tandem reactions that combine multiple synthetic steps into a single operation offer an efficient route to benzofurans. thieme-connect.com These strategies often involve an oxidative coupling followed by a cyclization cascade. thieme-connect.comresearchgate.net

One such method involves the PIDA (phenyliodine(III) diacetate) mediated oxidation and coupling-cyclization of β-dicarbonyl compounds and hydroquinones. researchgate.net This approach directly functionalizes the aromatic C(sp2)-H bond of hydroquinones. researchgate.net Iron-catalyzed tandem oxidative coupling and annulation of phenols and β-keto esters also provides an efficient pathway to polysubstituted benzofurans. researchgate.net In this reaction, the iron catalyst acts as both a transition metal catalyst for the oxidative coupling and a Lewis acid for the condensation step. researchgate.net Palladium-catalyzed tandem intramolecular oxypalladation/Heck-type coupling of 2-alkynylphenols and alkenes is another powerful method for constructing benzofuran derivatives. nih.gov

Reaction TypeCatalysts/ReagentsKey FeaturesReference(s)
Oxidative Coupling-CyclizationPIDA, ZnI2Direct C(sp2)-H functionalization of hydroquinones thieme-connect.comresearchgate.net
Tandem Oxidative Coupling and AnnulationFeCl3·6H2O, di-tert-butyl peroxideDual catalytic role of iron researchgate.netdntb.gov.ua
Tandem Oxypalladation/Heck CouplingPalladium catalystReaction of 2-alkynylphenols and alkenes nih.gov

Advanced Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient protocols for the synthesis of benzofuran derivatives. The synthesis of 5-chloro-3-methyl-2-acetyl benzofuran has been achieved through the Claisen-Schmidt condensation of the corresponding acetyl benzofuran with aromatic aldehydes. tsijournals.com This intermediate can then be further modified. tsijournals.com

The reaction of 2'-hydroxyacetophenone (B8834) with 2-bromoacetophenone (B140003) in the presence of potassium carbonate is a known method to produce aryl (3-methyl-benzofuran-2-yl) ketones. cancerresgroup.us This general approach can be adapted for the synthesis of the chlorinated analogue.

Microwave-Assisted Synthesis Techniques for Benzofuran Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.orgscispace.com This technique has been successfully applied to the synthesis of various benzofuran derivatives.

One of the significant advantages of microwave irradiation is the rapid heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. sapub.orgscispace.com For instance, the synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates, which traditionally requires heating for 9 hours, can be completed in a significantly shorter period using microwave irradiation at 500W. scispace.com Similarly, the preparation of 2-(benzofuran-2-yl)-7-(substituted)imidazo[2,1-b]benzothiazoles saw a reduction in reaction time from 5 hours under thermal conditions to just 3 minutes with microwave assistance. scispace.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzofuran Derivatives

DerivativeConventional Method (Time)Conventional Method (Yield)Microwave-Assisted Method (Time)Microwave-Assisted Method (Yield)Reference
Ethyl -3-arylaminobenzofuran-2-carboxylates9 hoursComparable to microwaveShorter timeComparable to conventional scispace.com
2-(Benzofuran-2-yl) imidazo[2,1-b] benzothiazole5 hours61%3.0 min68% scispace.com
Benzofuran–oxadiazole derivatives24 hours36–80%60 seconds69–94% mdpi.com
Benzofuran–triazole derivativesNot specifiedNot specified70 seconds68–96% mdpi.com

Phase Transfer Catalysis in Benzofuran Synthesis

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. scirp.orgresearchgate.net This methodology is known to accelerate reaction rates and is considered an environmentally friendly approach. scirp.orgresearchgate.net

In the context of benzofuran synthesis, PTC has been employed for the intramolecular hydroaryloxylation of O-containing substrates, providing an efficient route to disubstituted and monosubstituted benzo[b]furan derivatives. scirp.org The use of inexpensive and environmentally benign catalysts makes this method particularly attractive for large-scale synthesis. scirp.org

A notable application of PTC is in the solventless synthesis of benzo[b]furans under microwave irradiation. The condensation of salicylaldehyde (B1680747) and its derivatives with esters of chloroacetic acids in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) demonstrates the synergy between these two modern synthetic techniques. researchgate.net This combination offers the benefits of both accelerated reaction rates from microwave heating and enhanced reactivity from the phase-transfer catalyst. researchgate.net Another example involves the use of benzyl (B1604629) triethylammonium (B8662869) chloride (BTEAC) as a phase transfer catalyst for the synthesis of S-alkylated bromobenzofuran-oxadiazole scaffolds, achieving yields of up to 88%. bohrium.com

Metal-Mediated and Metal-Free Synthetic Pathways

Both metal-mediated and metal-free reactions play a significant role in the synthesis of benzofuran derivatives, offering a diverse toolbox for chemists.

Metal-Mediated Pathways:

Transition metals such as palladium, copper, nickel, and rhodium are frequently used as catalysts in the synthesis of benzofurans. bohrium.com Palladium-catalyzed reactions, for instance, are employed in cross-coupling reactions to form the benzofuran ring. rsc.org A palladium(0)-catalyzed cascade reaction has been developed for the synthesis of 2,3-disubstituted benzofuran derivatives. researchgate.net Copper-catalyzed tandem Sonogashira coupling-cyclization offers a cost-effective alternative to palladium-based methods for producing 2-arylbenzofuran derivatives. researchgate.net Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides another route to benzofuran derivatives. organic-chemistry.org

Metal-Free Pathways:

While metal catalysts are highly effective, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products. rsc.org A transition metal-free, base-mediated reaction of ortho-heteroatom-substituted aryl aldehydes/ketones and 2-nitrobenzyl (pseudo)halides has been developed to access a wide range of 2-(2-nitroaryl)benzofuran derivatives. rsc.org This method proceeds via O-alkylation followed by an intramolecular arylogous nitroaldol condensation. rsc.org

Another metal-free approach involves the cyclization of propargylic carbonates, which has been previously reported using palladium and nickel catalysts, under phase-transfer-catalyzed conditions. scirp.org Additionally, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be achieved using hypervalent iodine reagents. organic-chemistry.org

Synthesis of this compound-2-carboxylic Acid and its Esters

The synthesis of this compound-2-carboxylic acid and its esters is a key step in the preparation of several biologically active molecules. researchgate.netnih.gov

One approach to synthesizing the ethyl ester of 5-chloro-6-hydroxy-3-methylbenzofuran-2-carboxylic acid involves the reaction of 5-chloro-6-methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester with boron tribromide (BBr3) in dichloromethane. google.com Another method describes the refluxing of 3-chloro-4-methyl-6-chloro-7-hydroxycoumarin with sodium hydroxide, followed by acidification to yield 5-chloro-6-hydroxy-3-methylbenzofuran-2-carboxylic acid. google.com

The synthesis of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid has also been explored. researchgate.net This typically involves converting the carboxylic acid to its acid chloride using a reagent like oxalyl chloride, followed by reaction with various amines in the presence of a base. researchgate.net

A patented method for producing benzofuran-2-carboxylic acid esters involves the reaction of ortho-hydroxy compounds with 2-halogenated substituents in the presence of a base, followed by acidification and decarboxylation steps.

Structural Elucidation and Spectroscopic Characterization of 6 Chloro 3 Methylbenzofuran Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Chloro-3-methylbenzofuran Derivatives

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis for Proton Environments

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts (δ) of protons are influenced by their local electronic environment.

For instance, the protons of the methyl group (CH₃) at the C3 position typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.3 and 2.7 ppm. rasayanjournal.co.incancerresgroup.us The aromatic protons on the benzofuran (B130515) ring system resonate in the downfield region, usually between δ 6.8 and 8.2 ppm, with their specific shifts and coupling patterns depending on the substitution pattern of the entire molecule. rasayanjournal.co.incancerresgroup.us

In the derivative (this compound-2-yl)(phenyl)methanone, the methyl protons present as a singlet at δ 2.65 ppm. cancerresgroup.us The aromatic protons for this compound appear as a multiplet in the range of δ 7.49–8.16 ppm, which encompasses the protons from both the benzofuran and the phenyl rings. cancerresgroup.us For ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate, the aromatic protons on the benzofuran ring appear as singlets at δ 7.63 and δ 7.46 ppm, while the methyl protons are observed at δ 2.66 ppm. thieme-connect.com

Interactive Table: ¹H NMR Data for this compound Derivatives

CompoundSolventProton TypeChemical Shift (δ, ppm)MultiplicityReference
(this compound-2-yl)(phenyl)methanoneDMSO-d₆CH₃ (at C3)2.65Singlet cancerresgroup.us
Aromatic (Ar-H)7.49-8.16Multiplet cancerresgroup.us
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylateDMSO-d₆Aromatic (H7)7.63Singlet thieme-connect.com
Aromatic (H4)7.46Singlet thieme-connect.com
CH₂ (ester)4.30Quartet thieme-connect.com
CH₃ (at C2)2.66Singlet thieme-connect.com
CH₃ (ester)1.36Triplet thieme-connect.com

¹³C NMR Spectral Analysis for Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. The chemical shifts of carbon atoms provide insights into their hybridization and bonding environment. In this compound derivatives, carbonyl carbons (from ketones or esters) are typically found far downfield (δ > 160 ppm). Aromatic and furan-ring carbons resonate in the δ 100-160 ppm range, while aliphatic carbons, such as the methyl group, appear in the upfield region (δ < 20 ppm).

For ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon of the ester at δ 164.2 ppm and the carbons of the benzofuran ring system between δ 106.7 and 163.1 ppm. thieme-connect.com The aliphatic carbons of the ethyl ester and the methyl group at C2 resonate at δ 60.1, 14.1, and 14.1 ppm, respectively. thieme-connect.com In another example, (E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5-chloro-6-methyl benzofuran-2-yl)(phenyl)methanone, the carbonyl carbon appears at δ 181.0 ppm, while the numerous aromatic carbons span from δ 109.0 to 148.3 ppm, and the methyl carbon is seen at δ 25.0 ppm. rasayanjournal.co.in

Interactive Table: ¹³C NMR Data for this compound Derivatives

CompoundSolventCarbon TypeChemical Shift (δ, ppm)Reference
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylateDMSO-d₆C=O (ester)164.2 thieme-connect.com
Aromatic/Furan (B31954) (C2, C3a, C5, C6, C7a)163.1, 150.0, 146.3, 125.2, 117.3, 111.9, 107.9, 106.7 thieme-connect.com
O-CH₂ (ester)60.1 thieme-connect.com
CH₃ (at C2)14.1 thieme-connect.com
CH₃ (ester)14.1 thieme-connect.com
(E)-(3-(4-(1H-tetrazol-5-yl)styryl)-5-chloro-6-methyl benzofuran-2-yl)(phenyl)methanone-C=O (ketone)181.0 rasayanjournal.co.in
Aromatic/Furan/Vinyl109.0, 114.5, 114.9, 118.0, 120.3, 120.6, 121.4, 122.2, 123.0, 123.7, 124.8, 125.1, 128.2, 130.0, 132.9, 134.8, 141.7, 143.9, 148.3 rasayanjournal.co.in
CH₃25.0 rasayanjournal.co.in

Infrared (IR) Spectroscopic Investigations of this compound Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Derivatives of this compound exhibit characteristic IR absorption bands. For compounds containing a carbonyl group (C=O), such as ketones or esters, a strong absorption band is typically observed in the region of 1630-1760 cm⁻¹. cancerresgroup.ustsijournals.com For example, (this compound-2-yl)(phenyl)methanone shows a strong C=O stretching band at 1645 cm⁻¹. cancerresgroup.us Aromatic C=C stretching vibrations for the benzofuran ring system are generally found in the 1400-1650 cm⁻¹ range. cancerresgroup.ustsijournals.com The C-Cl stretch can also be observed, typically in the fingerprint region below 800 cm⁻¹.

Interactive Table: IR Data for this compound Derivatives

CompoundMediumFunctional GroupWavenumber (ν, cm⁻¹)Reference
(this compound-2-yl)(phenyl)methanoneKBrC=O (ketone)1645 cancerresgroup.us
C=C (aromatic)1648–1565 cancerresgroup.us
5-chloro-3-methyl-2-acetyl benzofuranKBrC-H (aromatic)3050 tsijournals.com
C-H (methyl)2900 tsijournals.com
C=O (ketone)1674 tsijournals.com
C=C (aromatic)1573 tsijournals.com

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes molecules and separates them based on their mass-to-charge ratio (m/z).

For chlorine-containing compounds like this compound derivatives, the mass spectrum exhibits a characteristic isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion peak (M⁺) is accompanied by a smaller peak at M+2, which is approximately one-third the intensity of the M⁺ peak. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule. tsijournals.com

For example, the mass spectrum of (this compound-2-yl)(phenyl)methanone shows a molecular ion peak [M+1]⁺ at m/z 271. cancerresgroup.us High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The HRMS data for ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate showed a measured m/z of 254.0342, which corresponds to the calculated value of 254.0346 for the molecular formula C₁₂H₁₁ClO₄. thieme-connect.com Analysis of the fragmentation patterns can also provide valuable structural information. For instance, in 5-chloro-3-methyl-2-acetyl benzofuran, prominent fragmentation peaks are observed at m/z 193/195 (loss of methyl) and 165 (loss of acetyl), which helps to confirm the structure. tsijournals.com

Interactive Table: Mass Spectrometry Data for this compound Derivatives

CompoundIonization Methodm/z ValueInterpretationReference
(this compound-2-yl)(phenyl)methanoneES-MS271[M+1]⁺ cancerresgroup.us
Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylateHRMS (EI)254.0342[M]⁺ (Calculated: 254.0346 for C₁₂H₁₁ClO₄) thieme-connect.com
5-chloro-3-methyl-2-acetyl benzofuranMS208, 210M⁺, M+2 tsijournals.com
193, 195[M-CH₃]⁺ tsijournals.com
165[M-COCH₃]⁺ tsijournals.com

X-ray Crystallography of this compound Analogs

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and its packing in the crystal lattice.

Studies on halogenated benzofuran analogs, such as those of benziodarone, have shown that halogen atoms like chlorine can participate in specific intermolecular interactions, including halogen bonding. These interactions can be crucial for the packing of molecules in the crystal and for their binding to biological targets. X-ray analysis of these analogs confirms the location of substituents on the benzofuran ring and their orientation relative to other parts of the molecule. For instance, in complexes with proteins, the benzofuran ring is often found located within binding sites, highlighting the structural basis for its biological activity.

Chemical Reactivity and Derivatization Studies of 6 Chloro 3 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of 6-Chloro-3-methylbenzofuran

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commsu.edu In the case of substituted benzofurans like this compound, the position of electrophilic attack is directed by the electronic effects of the existing substituents—the chloro, methyl, and fused furan (B31954) ring moieties. The chloro group is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The fused furan ring generally directs electrophilic attack to the benzene ring. The interplay of these directing effects, along with steric hindrance, determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For instance, the nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. msu.edu Halogenation can be accomplished with a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.com The specific conditions and resulting isomeric products for this compound would depend on the particular electrophilic substitution reaction being performed.

Reactions at the Furan Ring and C-2 Position of this compound

The furan ring of the benzofuran (B130515) system is also susceptible to various chemical transformations, particularly at the C-2 position, which is activated by the ring oxygen.

Formation of Ketoxime Derivatives

Ketoxime derivatives of benzofurans have been synthesized and studied for their potential biological activities. cancerresgroup.usresearchgate.net The synthesis of (this compound-2-yl)(phenyl)methanone serves as a precursor for the formation of the corresponding ketoxime. This ketone can be prepared and subsequently reacted with hydroxylamine (B1172632) to yield the ketoxime. cancerresgroup.usresearchgate.net

One study reported the synthesis of (this compound-2-yl)(phenyl)methanone, which was characterized by its melting point of 270.95 °C and spectroscopic data. cancerresgroup.us The reaction of this ketone with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the corresponding ketoxime derivative. These ketoxime analogues are of interest due to their potential as antifungal agents. cancerresgroup.usresearchgate.net

Derivatization through Carbonyl Groups

The introduction of a carbonyl group at the C-2 position of this compound opens up numerous possibilities for further derivatization. For example, 2-aroylbenzofurans can be synthesized through methods like the Rap-Stoermer reaction, which involves the reaction of substituted salicylaldehydes with α-haloketones. researchgate.net

The resulting 2-carbonyl derivatives can then be used as intermediates to create a wide range of other compounds. For instance, the ketone functionality can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or reaction with various nucleophiles. These transformations allow for the synthesis of diverse libraries of benzofuran derivatives for various applications.

Reactions Involving Carboxylic Acid Functionalities

The this compound-2-carboxylic acid moiety is another key intermediate for creating a variety of derivatives. google.com This carboxylic acid can be prepared through the hydrolysis of its corresponding ester. google.com The carboxylic acid group can then undergo a range of reactions typical of this functional group.

For example, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and esters. nih.gov Esterification can also be achieved directly from the carboxylic acid under acidic conditions with an alcohol. google.com The chlorine atom at the 6-position can also undergo nucleophilic substitution under certain conditions.

Heterocyclic Annulation and Fusion Reactions Involving this compound Moieties

The benzofuran core can serve as a building block for the construction of more complex fused heterocyclic systems. tandfonline.comacs.orgresearchgate.net These annulation reactions often involve the functional groups at the C-2 and C-3 positions of the benzofuran ring.

Synthesis of Pyrazole-Fused Benzofuran Derivatives

The synthesis of pyrazole-fused benzofuran derivatives has been an area of active research due to the interesting biological properties of pyrazole-containing compounds. chim.itresearchgate.nethilarispublisher.com One common strategy involves the reaction of a 1,3-dicarbonyl compound derived from a benzofuran with a hydrazine (B178648) derivative. nih.gov

For instance, a 2-acyl-3-methylbenzofuran can be converted into a 1,3-diketone, which can then be cyclized with hydrazine or a substituted hydrazine to form a pyrazole (B372694) ring fused to the benzofuran system. nih.gov The specific substitution pattern on the resulting pyrazole-fused benzofuran would depend on the nature of the starting benzofuran diketone and the hydrazine reagent used. These fused heterocyclic systems are of interest for their potential applications in medicinal chemistry. nih.govchim.it

Synthesis of Oxadiazole and Thiadiazole Derivatives

The chemical scaffold of this compound can be elaborated through the synthesis of various heterocyclic derivatives, including oxadiazoles (B1248032) and thiadiazoles. These derivatives are of interest due to their diverse biological activities.

One common strategy for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of carbohydrazide (B1668358) precursors. For instance, 5-chloro-3-methyl-2-benzofuran carbohydrazide can be reacted with phenylisothiocyanate to yield 5-chloro-3-methylbenzofuran-2-carbo-N-phenylthiosemicarbazide. researchgate.net This intermediate can then undergo cyclization under different conditions to furnish the desired 1,3,4-oxadiazole. researchgate.net Generally, the synthesis of 1,3,4-oxadiazoles can be achieved through the dehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents like carboxylic acids or their derivatives. nih.govmdpi.com Dehydrating agents such as phosphorus oxychloride are commonly employed to facilitate the cyclization. nih.govijper.org

Similarly, thiadiazole derivatives can be synthesized from the same thiosemicarbazide (B42300) intermediate. The cyclization of 5-chloro-3-methylbenzofuran-2-carbo-N-phenylthiosemicarbazide under appropriate conditions, which may involve treatment with an acid or a dehydrating agent, leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. researchgate.net The synthesis of 2-aryl-5-substituted-1,3,4-thiadiazoles often involves the cyclization of a thiosemicarbazide with aromatic carboxylic acids in the presence of phosphorus oxychloride.

A general synthetic route to 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives starting from a carbohydrazide is depicted below:

Table 1: Synthesis of Oxadiazole and Thiadiazole Derivatives

Starting Material Reagent Product
5-chloro-3-methyl-2-benzofuran carbohydrazide Phenylisothiocyanate 5-chloro-3-methylbenzofuran-2-carbo-N-phenylthiosemicarbazide
5-chloro-3-methylbenzofuran-2-carbo-N-phenylthiosemicarbazide Dehydrating Agent (e.g., POCl₃) 2-(phenylamino)-5-(5-chloro-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole

Synthesis of Aziridine (B145994) Derivatives

Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. metu.edu.tr Their synthesis from this compound derivatives has been explored, often involving multi-step reaction sequences.

A common method for aziridine synthesis is the Gabriel-Cromwell reaction, which involves the reaction of a dibromo compound with a chiral aminoalcohol. metu.edu.tr While direct aziridination of the benzofuran ring itself is not commonly reported, derivatives of this compound can be functionalized to serve as precursors for aziridination reactions. For example, a chalcone (B49325) derived from 5-chloro-3-methyl-2-acetylbenzofuran can be brominated to form an α,β-dibromo derivative. tsijournals.com This dibromo derivative could potentially undergo reaction with an amine to form an aziridine, although specific examples for this direct conversion are not extensively documented in the provided context.

A more general approach involves the reaction of a chiral imine with a sulfur ylide, such as dimethylsulfonium methylide. clockss.org This method has been successfully applied to synthesize chiral 2-substituted aziridines. clockss.org The synthesis would first require the preparation of an appropriate imine from a this compound-derived aldehyde or ketone.

Table 2: General Steps for Aziridine Synthesis

Step Description Reactants Product
1 Formation of a suitable precursor This compound derivative Imine or α,β-unsaturated ketone

Coupling Reactions of this compound Derivatives (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. fishersci.esderpharmachemica.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. fishersci.esorganic-chemistry.orglibretexts.org

In the context of this compound, the chloro substituent provides a handle for Suzuki coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the benzofuran core, leading to a diverse range of derivatives. The general catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for a Suzuki coupling typically include a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., DMF, aqueous media). fishersci.esderpharmachemica.com The choice of ligand for the palladium catalyst can also be crucial for achieving high yields and functional group tolerance. organic-chemistry.org

Table 3: Example of a Suzuki Coupling Reaction

Aryl Halide Boronic Acid Catalyst Base Product

This reaction significantly expands the chemical space accessible from this compound, enabling the synthesis of complex molecules with potential applications in various fields of chemical research.

Table 4: List of Compound Names

Compound Name
This compound
1,3,4-Oxadiazole
1,3,4-Thiadiazole
Aziridine
5-chloro-3-methyl-2-benzofuran carbohydrazide
5-chloro-3-methylbenzofuran-2-carbo-N-phenylthiosemicarbazide
2-(phenylamino)-5-(5-chloro-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole
5-(5-chloro-3-methylbenzofuran-2-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
5-chloro-3-methyl-2-acetylbenzofuran
Dimethylsulfonium methylide
Arylboronic acid
6-Aryl-3-methylbenzofuran
Pd(OAc)₂
Pd(PPh₃)₄
K₂CO₃
Cs₂CO₃
Phenylisothiocyanate

Theoretical and Computational Chemistry of 6 Chloro 3 Methylbenzofuran

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Chloro-3-methylbenzofuran Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity. researchgate.net

For analogs of this compound, QSAR studies can be instrumental in predicting the biological activity of newly designed compounds and in understanding the structural requirements for a particular activity. A QSAR study was performed on a series of 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one derivatives as aldose reductase inhibitors. researchgate.net This study utilized various physicochemical descriptors to develop a statistically significant QSAR model. researchgate.net

The development of a QSAR model typically involves the following steps:

Selection of a dataset of compounds with known biological activities.

Calculation of a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic).

Development of a mathematical equation using statistical methods like multiple linear regression.

Validation of the model to ensure its predictive power.

The resulting QSAR equation can then be used to estimate the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net The insights gained from the descriptors that are significant in the model can also provide a deeper understanding of the mechanism of action.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org The set of low-energy conformations is crucial for understanding a molecule's biological activity, as the bioactive conformation is the one that binds to the biological target.

Computational methods can be used to explore the conformational space of a molecule and to calculate the relative energies of different conformers, thereby generating an energy landscape. This information is critical for understanding which conformations are likely to be populated at physiological temperatures and which conformation is likely to be the bioactive one. Studies on NBF derivatives with substitutions on the 3'-benzofuran ring have shown that the conformation can influence whether a compound acts as an agonist or an antagonist at the mu opioid receptor. nih.gov

Investigation of Biological Activities of 6 Chloro 3 Methylbenzofuran Derivatives

Research on Antimicrobial Activity of 6-Chloro-3-methylbenzofuran Analogs

The antimicrobial potential of benzofuran (B130515) derivatives has been extensively explored, with many studies highlighting the importance of specific substitution patterns for activity. The presence of a chlorine atom, particularly at the C-6 position of the benzofuran ring, has been associated with significant antimicrobial effects. jrespharm.comacgpubs.org

Antibacterial Efficacy Studies

Derivatives of this compound have been investigated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes were synthesized and evaluated for their antibacterial properties. tsijournals.com Certain compounds within this series demonstrated notable activity against Staphylococcus aureus and Escherichia coli. tsijournals.com

In another study, benzofuran fused phenyl pyrimidine/pyrazole (B372694) Schiff base derivatives were synthesized, and their antimicrobial activities were assessed. jrespharm.com The results indicated that compounds featuring a chloro group on the phenyl ring displayed good antibacterial activity. jrespharm.com Specifically, the introduction of a chloro group to the phenyl ring of these derivatives was shown to improve their inhibitory activity. jrespharm.com

Furthermore, research on 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones, which includes a this compound-3-one derivative, showed moderate to good activity against various bacteria. acgpubs.org Some of these compounds were particularly effective against Bacillus subtilis. acgpubs.org

The following table summarizes the antibacterial activity of selected this compound derivatives:

Compound TypeBacterial Strains TestedObserved Activity
3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanesS. aureus, E. coliCompounds (7), (9), and (11) showed good activity. tsijournals.com
Benzofuran fused phenyl pyrimidine/pyrazole Schiff base derivatives with a Cl groupNot specified in detailGood antimicrobial activity was observed for compounds 8e and 9e. jrespharm.com
2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-6-methyl-benzofuran-3-oneB. subtilis, K. pneumoniaeCompound 4c and 4e showed relatively effective inhibition against B. subtilis. acgpubs.org

Antifungal Efficacy Studies

Similar to their antibacterial effects, this compound derivatives have also shown promise as antifungal agents. The same series of 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanes mentioned earlier were also tested for their fungicidal activity against Aspergillus niger and Candida albicans. tsijournals.com Several compounds in this series exhibited marked antifungal activity against both fungal strains. tsijournals.com

Research on benzofuran fused phenyl pyrimidine/pyrazole Schiff bases also extended to their antifungal properties. jrespharm.com Derivatives with a chloro substituent on the phenyl ring demonstrated good antifungal activity, with this substitution pattern enhancing their potency. jrespharm.com

The table below outlines the antifungal efficacy of certain this compound analogs:

Compound TypeFungal Strains TestedObserved Activity
3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1, 4-quinoxalyl methanesA. niger, C. albicansCompounds (7), (8), (9), and (10) showed marked activity. tsijournals.com
Benzofuran fused phenyl pyrimidine/pyrazole Schiff base derivatives with a Cl groupNot specified in detailCompounds 8e and 9e showed good antimicrobial activity. jrespharm.com

Structure-Activity Relationship (SAR) in Antimicrobial this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the design of more potent derivatives. For antimicrobial benzofuran derivatives, several key structural features have been identified.

The presence of halogen atoms, such as chlorine, on the benzofuran ring system is often linked to enhanced antimicrobial activity. jrespharm.com Studies on benzofuran-based pyrazoline-thiazoles have shown that the presence of chloro substituents is closely related to their antibacterial activity. rsc.org

In the context of benzofuran fused phenyl pyrimidine/pyrazole Schiff base derivatives, the introduction of a bromo or chloro group at the para position of the phenyl ring resulted in better antimicrobial potency compared to the standard drugs Streptomycin and Fluconazole. jrespharm.com Conversely, the presence of a hydroxyl group on the phenyl ring led to lower antimicrobial activity. jrespharm.com

For 2-(2-butyl-4-chloro-1H-imidazol-5-yl-methylene)-substituted-benzofuran-3-ones, the antimicrobial activity was observed to increase with the presence of halo groups (I, Br, and Cl) as substituents on the benzene (B151609) ring. acgpubs.org

Research on Antitumor and Antiproliferative Activities of this compound Derivatives

Benzofuran derivatives have emerged as a significant class of compounds with promising anticancer properties, acting through various mechanisms to inhibit tumor growth and proliferation. rsc.orgnih.govmdpi.com The incorporation of a chlorine atom into the benzofuran structure has been shown to be a key factor in enhancing their cytotoxic activity against cancer cell lines. nih.govmdpi.com

Inhibition of Specific Kinases (e.g., GSK-3β Inhibition)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Therefore, kinase inhibitors are a major focus of anticancer drug development. Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including cancer. semanticscholar.org

Benzofuran-based small molecules have been identified as inhibitors of various protein kinases, including GSK-3β. tandfonline.comresearchgate.net For instance, novel oxindole/benzofuran hybrids have been designed and evaluated as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and GSK-3β, targeting breast cancer. researchgate.net Some of these hybrids exhibited potent dual inhibitory activity. researchgate.net While direct studies on this compound derivatives as specific GSK-3β inhibitors are not extensively detailed in the provided context, the general potential of the benzofuran scaffold in this area is evident. A separate study synthesized quinoxaline (B1680401) derivatives that showed a marked inhibitory effect on GSK-3β, with one compound having an IC50 of 0.18 μM. ajol.info

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a fundamental aspect of cancer. Many anticancer drugs exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from proliferating.

Derivatives of benzofuran have been shown to impact cell cycle progression in cancer cells. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (a compound with a chloro-substituted benzofuran core) was found to induce G2/M phase arrest in HepG2 (liver cancer) cells. nih.govmdpi.comscilit.com Another related derivative caused cell cycle arrest at the S and G2/M phases in A549 (lung cancer) cells. nih.govscilit.com

Furthermore, novel 3-(piperazinylmethyl)benzofuran derivatives have been identified as CDK2 inhibitors that cause cell cycle arrest in the G2/M phase in Panc-1 (pancreatic cancer) and MCF-7 (breast cancer) cells. tandfonline.com Similarly, certain oxindole-benzofuran hybrids were found to cause cell cycle arrest in the G2/M phase in MCF-7 cells. researchgate.net

The following table presents data on the impact of specific benzofuran derivatives on cell cycle progression:

CompoundCell LineEffect on Cell Cycle
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)HepG2G2/M phase arrest. nih.govmdpi.comscilit.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549S and G2/M phase arrest. nih.govscilit.com
3-(piperazinylmethyl)benzofuran derivatives (9h and 11d)Panc-1G2/M phase arrest. tandfonline.com
Oxindole-benzofuran hybrids (5d–f)MCF-7G2/M phase arrest. researchgate.net

Mechanistic Studies on the Biological Action of this compound Derivatives

Ligand-Receptor Binding Interactions

The therapeutic potential of this compound derivatives is fundamentally linked to their ability to bind with high affinity and specificity to various biological receptors and enzymes. These interactions modulate cellular pathways implicated in a range of pathologies. Research has focused on understanding the precise molecular interactions, binding affinities, and structure-activity relationships (SAR) that govern the efficacy of these compounds against specific targets. Key protein targets identified include aldose reductase, enzymes involved in hormone synthesis like aromatase, structural proteins such as tubulin, and enzymes critical to cancer progression like urokinase-type plasminogen activator (uPA), lysine-specific demethylase 1 (LSD1), and cyclin-dependent kinase 2 (CDK2).

Inhibition of Aldose Reductase

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. By converting glucose to sorbitol, its overactivity contributes to the long-term complications of diabetes. mdpi.com Consequently, inhibitors of this enzyme are of significant therapeutic interest. mdpi.comresearchgate.net

A notable derivative, 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one, has been identified as a highly potent and selective, non-hydantoin, non-carboxylic acid inhibitor of aldose reductase. acs.org This compound demonstrates powerful oral activity in animal models of diabetes. In chronically diabetic rats, it has been shown to normalize elevated levels of sorbitol and fructose (B13574) in the sciatic nerve with high efficacy. acs.org The compound is also characterized by excellent oral bioavailability (98% in rats) and a long plasma half-life. acs.orgunits.it

CompoundTargetIn Vivo Efficacy (Diabetic Rat Model)Source
6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-oneAldose ReductaseED₉₀ = 0.8 mpk (Sorbitol normalization) acs.org
6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-oneAldose ReductaseED₉₀ = 3 mpk (Fructose normalization) acs.org

Interaction with Aromatase and Steroid Sulfatase

Aromatase and steroid sulfatase (STS) are crucial enzymes in estrogen biosynthesis and are validated targets for treating hormone-dependent breast cancer. nih.govrsc.org Dual inhibitors that target both enzymes are of particular interest. Research into benzofuran ketone sulfamates has revealed that the addition of a methyl group at the C-3 position of the benzofuran ring can confer dual inhibitory activity. rsc.org

Specifically, a 4-chloro derivative of 3-methylbenzofuran (B1293835) ketone sulfamate (B1201201) demonstrated potent dual inhibition of both aromatase and STS. rsc.org This highlights the importance of the substitution pattern on the benzofuran core for achieving multi-target activity. The chloro-substitution, in combination with the 3-methyl group, appears optimal for creating a pharmacophore that can effectively interact with the active sites of both enzymes. rsc.org

Compound DerivativeAromatase IC₅₀ (nM)STS IC₅₀ (nM)Source
3-Methylbenzofuran ketone sulfamate (4-chloro derivative 19b)13748 rsc.org

Binding to Tubulin

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in mitosis. researchgate.net Molecules that disrupt tubulin polymerization are potent anticancer agents. Benzofuran derivatives, particularly those with a 2-(3',4',5'-trimethoxybenzoyl) moiety, are known to be strong inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. researchgate.netnih.govmdpi.com

The substitution on the benzofuran ring significantly influences this activity. The presence of a methyl group at the C-3 position has been shown to increase antiproliferative activity. researchgate.net Furthermore, molecular docking simulations have indicated that benzofuran derivatives can establish hydrophobic interactions as well as hydrogen and halogen bonding with residues in the binding pockets of tubulin, leading to high binding affinity. mdpi.com Some benzofuran-chalcone hybrids containing chloro-substituents have shown significant inhibitory effects against tubulin polymerization. mdpi.com

Compound ClassTargetInteraction DetailsSource
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-benzo[b]furansTubulinBinds to the colchicine site, inhibiting polymerization. researchgate.net
Benzofuran-chalcone hybrids (with chloro-substituents)TubulinIncreased inhibitory effect against tubulin polymerization. IC₅₀ values as low as 5.51 x 10⁻⁵ µM have been reported for certain derivatives. mdpi.com

Inhibition of Urokinase-type Plasminogen Activator (uPA)

The urokinase-type plasminogen activator (uPA) system is heavily involved in cancer invasion and metastasis, making it a key target for anticancer therapies. mdpi.com Amiloride-benzofuran derivatives have been investigated as potential uPA inhibitors. Structure-activity relationship studies reveal that halogen substitutions, such as with fluorine or chlorine, can significantly enhance potency. The addition of a benzofuran group to an amiloride (B1667095) scaffold yields a compound with a binding affinity (Ki) of 183 nM. mdpi.com This potency can be further increased by substitutions on the benzofuran ring itself. mdpi.comchemrxiv.org

Compound Class/DerivativeTargetBinding Affinity (Ki)Source
Amiloride-benzofuran derivativeuPA183 nM mdpi.com
4-Fluoro-2-benzofuranyl derivative of amilorideuPA88 nM mdpi.com

Modulation of Other Kinase and Enzyme Targets

Derivatives of this compound have been designed and synthesized to target other enzymes critical to cancer cell survival and proliferation.

Lysine-Specific Demethylase 1 (LSD1): A series of benzofuran derivatives were developed as novel inhibitors of LSD1, an enzyme involved in histone modification and gene expression regulation. researchgate.net A representative compound from this series, which includes a chloro-substitution on the benzofuran precursor, exhibited excellent LSD1 inhibition with an IC₅₀ value of 0.065 µM. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): By hybridizing benzofuran and piperazine (B1678402) scaffolds, novel inhibitors of CDK2, a key regulator of the cell cycle, were developed. A derivative featuring a 4-Cl-3-CF₃-phenyl moiety showed potent inhibitory activity against CDK2, with an IC₅₀ of 41.70 nM, which was more potent than the reference inhibitor staurosporine. nih.gov

Compound ClassTarget EnzymeInhibitory Concentration (IC₅₀)Source
Benzofuran derivative (Compound 17i)LSD10.065 µM researchgate.net
Benzofuran-piperazine hybrid (Compound 11d)CDK241.70 nM nih.gov

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-methylbenzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : this compound derivatives are typically synthesized via one-pot pseudo three-component reactions. For example, describes a method using substituted benzofuran precursors with chloro substituents, yielding 52% for compound 3m under optimized reflux conditions. Key factors include:
  • Catalyst/Reagents : K₂CO₃ as a base and PEG-400 as a phase-transfer catalyst ().
  • Solvent : Acetonitrile (MeCN) under reflux ().
  • Characterization : ¹H/¹³C NMR and HRMS for structural confirmation ().
    Lower yields (e.g., 52% in ) may arise from steric hindrance or competing side reactions.

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR chemical shifts for chloro and methyl groups (e.g., δ ~2.4 ppm for CH₃ and ~6.8–7.5 ppm for aromatic protons) ().
  • Crystallography : X-ray diffraction data, as seen in for a structurally analogous compound (5-Chloro-2,7-dimethyl-3-(3-methyl-phenylsulfonyl)-1-benzofuran), confirms bond angles and substituent positions.
  • Mass Spectrometry : HRMS to verify molecular ion peaks (e.g., [M+H]⁺) ().

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between one-pot and multi-step methods for this compound derivatives?

  • Methodological Answer : Conflicting yields (e.g., 52% in a one-pot method vs. higher yields in multi-step routes) require systematic analysis:
  • Parameter Screening : Optimize temperature, solvent polarity, and catalyst loading ().
  • Side-Reaction Monitoring : Use TLC or LC-MS to identify byproducts ().
  • Ultrasound Assistance : reports improved efficiency via ultrasound-assisted reactions, reducing reaction time and improving purity.

Q. What strategies are employed to design this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Introduction : Sulfonamide groups (e.g., 3-(4-chloro-3-methylsulfamoylbenzoyl)-2-methyl-benzo[b]furan in ) enhance biological activity.
  • Substituent Variation : Modifying chloro/methyl positions () to assess steric/electronic effects.
  • Pharmacophore Modeling : Computational tools (e.g., docking studies) predict binding interactions, guided by crystallographic data ().

Q. How can researchers validate the purity of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • Chromatography : HPLC/GC-MS with standards (e.g., ’s benzofuran analytical protocols, avoiding Cayman-specific data).
  • Spectroscopic Fingerprinting : Compare IR/Raman spectra () to reference libraries.
  • Elemental Analysis : Confirm %C, %H, %Cl against theoretical values ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.